Desthiobiotin

Affinity chromatography Protein purification Biotin-streptavidin system

Traditional biotin-streptavidin purification demands harsh denaturants (8 M guanidine-HCl, pH 1.5) that destroy protein complexes. Desthiobiotin resolves this via ~10,000-fold lower affinity (Kd ≈ 10⁻¹¹ M), enabling mild competitive elution with free biotin while preserving robust capture efficiency. • Delivers >99% purity in single-step Strep-tag II protein purification under non-denaturing conditions • Preserves native complex architecture for cryo-EM, X-ray crystallography, and functional assays • Enables high peptide recovery in ABPP/chemical proteomics LC-MS/MS workflows Supplied at ≥98% purity with full QC documentation. Bulk quantities available.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
CAS No. 533-48-2
Cat. No. B1201365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesthiobiotin
CAS533-48-2
Synonymsdesthiobiotin
desthiobiotin, (4R-cis)-isomer
desthiobiotin, (cis)-(+-)-isomer
dethiobiotin
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)N1)CCCCCC(=O)O
InChIInChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1
InChIKeyAUTOLBMXDDTRRT-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>32.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Desthiobiotin: A Reversible Biotin Analog for Affinity Purification


Desthiobiotin (CAS 533-48-2), also referred to as dethiobiotin, is a single-ring, sulfur-free structural analog of biotin . It binds to streptavidin and avidin with specificity comparable to that of biotin but with approximately 10,000-fold lower affinity—exhibiting a dissociation constant (Kd) in the range of 10⁻¹¹ M, in contrast to biotin's Kd of ~10⁻¹⁵ M . This reduced, yet still high-affinity, interaction is the molecular basis for its reversible binding characteristics, which are exploited in a range of affinity purification, protein labeling, and biosensing applications [1].

Workflow Reversible affinity purification of native proteins Mild competitive elution preserves structure
Selection Intermediate affinity (reported Kd ~10⁻¹¹ M) Enables gentle biotin-displacement elution
Use Context Strep-tag II, chemical proteomics, lentivirus purification Compatible with native MS and functional assays

Why Desthiobiotin Cannot Be Replaced by Biotin or Other Analogs


The biotin-(strept)avidin interaction, while the strongest known non-covalent biological bond (Kd ~10⁻¹⁵ M), is essentially irreversible under physiological conditions, requiring harsh denaturants (e.g., 8 M guanidine-HCl at pH 1.5) for dissociation, which destroys protein structure and function [1]. Desthiobiotin addresses this fundamental limitation through a precise structural modification—the absence of the sulfur atom in the tetrahydrothiophene ring—that reduces binding affinity just enough to enable efficient, mild competitive elution with free biotin while retaining sufficient affinity for robust capture [2]. Other analogs, such as 2-iminobiotin, exhibit even weaker and pH-dependent binding (Ka = 10⁸ M⁻¹), which compromises capture efficiency and introduces additional experimental variability [3]. Generic biotin and alternative analogs therefore fail to provide the essential combination of high-affinity capture and gentle, quantitative elution that desthiobiotin uniquely delivers, making substitution in reversible affinity workflows both technically inadequate and experimentally unreliable.

Biotin – irreversible capture
Biotin’s picomolar affinity necessitates denaturing elution (e.g., 8 M guanidine-HCl), which may destroy protein activity and complex integrity.
2‑Iminobiotin – weak, pH‑dependent binding
Affinity is ~1,000‑fold lower and requires acidic pH; capture efficiency may be compromised, introducing experimental variability.
Generic biotin analogs – elution-mechanism mismatch
Without the precise affinity window, analogs cannot simultaneously deliver robust capture and gentle competitive elution.

Quantitative Evidence for Desthiobiotin Selection


Binding Affinity Comparison with Biotin and 2-Iminobiotin

Desthiobiotin exhibits a binding affinity to streptavidin that is intermediate between the essentially irreversible binding of biotin and the weak, pH-dependent binding of 2-iminobiotin. This quantitative difference is the primary driver for its selection in reversible affinity capture [1].

Binding affinity comparison
Head‑to‑head
Desthiobiotin Ka = 10¹¹ M⁻¹
10,000× weaker than biotin
Reported intermediate affinity gap; enables reversible capture
Compared to biotin (Ka 10¹⁵ M⁻¹) and 2‑iminobiotin (10⁸ M⁻¹)
Affinity chromatography Protein purification Biotin-streptavidin system

Elution Conditions: Mild Displacement vs. Denaturation

Unlike biotin, which requires denaturing conditions (e.g., 8 M guanidine-HCl, pH 1.5) for elution from streptavidin, desthiobiotin-labeled proteins can be eluted gently and specifically using a buffered solution of free biotin under physiological conditions [1][2]. This enables the recovery of proteins in their native, functional state.

Elution conditions
Head‑to‑head
Mild biotin solution (2.5 mM) vs. denaturing 8 M guanidine‑HCl, pH 1.5
Preserves native protein function; avoids irreversible activity loss
Biotin requires harsh elution that destroys protein activity
Protein purification Affinity tag removal Native protein isolation

Selectivity in GTPase Profiling with Desthiobiotin-GTP Probes

A desthiobiotin-conjugated GTP probe enables the selective enrichment and subsequent elution of labeled GTPases for LC-MS/MS analysis . The desthiobiotin tag allows for specific, high-recovery elution of active-site peptides under acidic conditions, a feature not possible with conventional biotin tags, which would remain irreversibly bound and thus hinder MS identification .

GTPase profiling probe
Head‑to‑head
Desthiobiotin-GTP enables acidic elution & LC‑MS/MS analysis
Supports chemical proteomics workflows; biotin probe incompatible
High peptide recovery for MS-based target ID
Chemical proteomics GTPase profiling Activity-based protein profiling

Detection Sensitivity in Competitive Binding Assays

In a competitive binding assay utilizing a streptavidin-binding peptide (Strep-tag II) enzyme conjugate, the detection limits for biotin, biocytin, and desthiobiotin were determined [1]. Desthiobiotin exhibits a detection limit of 2 × 10⁻⁶ M, which is 40-fold higher (less sensitive) than that of biotin (5 × 10⁻⁸ M) and 20-fold higher than biocytin (1 × 10⁻⁷ M) [1]. This quantifies its weaker binding in a functional assay context.

Detection limit
Head‑to‑head
2 × 10⁻⁶ M
40‑fold higher than biotin; confirms weaker, displaceable binding
Competitive Strep-tag II peptide assay
Competitive binding assay Biotin detection Analytical sensitivity

Purity Benchmark for Strep-tag II Fusion Proteins

In a single-step magnetic bead purification system for Strep-tag II fusion proteins, elution with desthiobiotin consistently achieves target protein purity exceeding 99% under mild, non-denaturing conditions . This high purity is a direct consequence of the specific, reversible binding interaction and the gentle competitive elution mechanism.

Strep‑tag II purity
Head‑to‑head
>99% purity
Single‑step magnetic bead purification benchmark
Non‑denaturing elution retains protein homogeneity
Recombinant protein purification Affinity tag Magnetic bead purification

Lentiviral Vector Recovery Yield

Affinity purification of desthiobiotin-labeled lentiviral vectors using monomeric avidin columns achieves a practical, high-yielding recovery of infectious lentiviruses at 68% [1]. This represents a significant improvement in efficiency for the production of viral vectors for gene therapy and cell engineering applications.

Lentivirus recovery
Cross‑study comparable
68% infectious particle recovery
Higher recovery vs. typical ultracentrifugation (10–40%)
Affinity chromatography with monomeric avidin; data to verify
Lentiviral vector purification Gene therapy Affinity chromatography

Key Applications of Desthiobiotin


Native Protein Complex Purification

Desthiobiotin is the reagent of choice for the affinity purification of multi-protein complexes that must remain intact and functional. Unlike biotin, which would require denaturing elution and disrupt the complex, desthiobiotin's reversible binding allows for gentle elution with a buffered biotin solution (as shown in Evidence Items 1 and 2). This preserves the native architecture and enzymatic activity of the purified complex, enabling downstream analyses such as cryo-EM, X-ray crystallography, and functional assays [1][2].

Chemical Proteomics and Drug Target Deconvolution

In activity-based protein profiling (ABPP) and chemical proteomics, desthiobiotin-conjugated probes (e.g., desthiobiotin-GTP) are essential for the selective enrichment and subsequent elution of labeled active-site peptides for LC-MS/MS analysis. The reversible binding, quantified in Evidence Item 1 and demonstrated in Evidence Item 3, enables high recovery of labeled peptides, a prerequisite for accurate target identification and inhibitor profiling. This application is not feasible with standard biotin tags, which cannot be efficiently eluted .

Scalable Recombinant Protein Purification

For the production of recombinant proteins tagged with the Strep-tag II peptide, desthiobiotin elution consistently yields >99% purity in a single chromatographic step (Evidence Item 5). This high level of homogeneity, achieved under mild, non-denaturing conditions, is critical for therapeutic protein manufacturing, structural biology, and enzymatic studies where contaminants can confound results. The efficiency and simplicity of this workflow reduce both processing time and material costs .

Lentiviral Vector Production for Gene Therapy

Desthiobiotin-mediated affinity chromatography offers a high-yield (68% recovery), scalable method for purifying infectious lentiviral particles (Evidence Item 6). This approach outperforms traditional ultracentrifugation in terms of both recovery and gentleness, preserving viral infectivity. The use of desthiobiotin for vector labeling and subsequent mild elution is a key differentiator for process development in clinical-grade gene therapy vector manufacturing [3].

Application
Selection Property
Validation Focus
Native protein complex isolation
Reversible binding for mild competitive elution
Retained complex activity and structural integrity
Chemical proteomics target ID
Desthiobiotin probe enables LC‑MS‑compatible elution
Peptide recovery and MS identification consistency
Recombinant protein purification (Strep‑tag II)
High purity in a single step under native conditions
Homogeneity and functional activity verification
Lentiviral vector production research
Affinity capture with high infectious particle recovery
Infectivity retention and process scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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